-Phenylpyrrole serves as a vital starting material or intermediate in the synthesis of various medicinal compounds. Researchers investigate its potential for developing drugs targeting different therapeutic areas. Some studies explore its use in:
Further research is necessary to determine the efficacy and safety of these potential drugs.
The properties of 1-Phenylpyrrole make it a promising candidate for developing functional materials. Some areas of exploration include:
Research in this area is ongoing, and the specific applications of 1-Phenylpyrrole-based materials are still under development.
-Phenylpyrrole's versatility as a building block makes it a valuable tool for organic chemists. Researchers utilize it in various synthetic strategies, including:
1-Phenylpyrrole is an organic compound characterized by its molecular formula and a molecular weight of approximately 143.19 g/mol. It consists of a pyrrole ring substituted with a phenyl group at the 1-position. This compound is known for its aromatic properties and has been studied for various applications in organic chemistry and materials science. Its structure can be represented as follows:
1-Phenylpyrrole itself does not have a well-defined mechanism of action in biological systems. However, due to its structure, it can serve as a precursor for the synthesis of more complex molecules with diverse biological activities. For example, it can be used to create new pharmaceuticals or agrochemicals [].
Research indicates that 1-phenylpyrrole exhibits notable biological activities, including:
Several synthetic routes exist for producing 1-phenylpyrrole, including:
1-Phenylpyrrole finds applications across various fields:
Interaction studies involving 1-phenylpyrrole have focused on its behavior in different chemical environments:
Several compounds share structural similarities with 1-phenylpyrrole. Here are some notable examples:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
N-Methylpyrrole | Pyrrole derivative | Exhibits different reactivity due to methyl substitution. |
2-Phenylpyrrole | Isomer | Has distinct properties due to substitution at the 2-position. |
Indole | Heterocyclic compound | Contains a fused benzene and pyrrole ring, offering different electronic properties. |
Uniqueness of 1-Phenylpyrrole:
1-Phenylpyrrole is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and biological activity compared to other pyrroles and related compounds.
1-Phenylpyrrole possesses the molecular formula $$ \text{C}{10}\text{H}9\text{N} $$ with a molecular weight of 143.19 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 635-90-5 and is systematically named as 1-phenyl-1H-pyrrole according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [3]. The molecular structure consists of a five-membered pyrrole ring connected to a six-membered benzene ring through a nitrogen-carbon bond, creating a heterocyclic aromatic system with distinctive electronic properties.
Mass spectrometry analysis reveals characteristic fragmentation patterns that provide insight into the molecular structure and bonding relationships [4] [5] [6]. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the intact molecular ion $$[M]^+$$. The base peak also occurs at m/z 143 with 100% relative intensity, indicating the stability of the molecular ion under electron ionization conditions [4] [5]. Significant fragment ions include m/z 115 (40.8% relative intensity) resulting from loss of ethylene ($$C2H4$$) from the molecular ion, m/z 116 (19.0% relative intensity) from loss of $$C2H3$$, and m/z 117 (7.3% relative intensity) from loss of acetylene ($$C2H2$$) [4] [5]. The phenyl cation fragment ($$[C6H5]^+$$) appears at m/z 77 with 12.4% relative intensity, demonstrating the cleavage of the nitrogen-carbon bond connecting the aromatic rings [4] [5].
The conformational behavior of 1-phenylpyrrole is governed by the rotation around the nitrogen-carbon bond connecting the pyrrole and phenyl rings [7] [8] [9]. Extensive spectroscopic investigations using jet-cooled molecular beam techniques have revealed that the molecule adopts a twisted conformation in both ground and excited electronic states rather than a planar configuration [8] [9]. In the ground state, the most stable conformation exhibits a dihedral angle of 38.7° between the pyrrole and phenyl ring planes, as determined experimentally through high-resolution fluorescence excitation spectroscopy [8] [9]. This experimental value shows excellent agreement with density functional theory calculations using the B3LYP/6-31++G(d,p) level of theory, which predict a dihedral angle of 37.28° [7].
The twisted geometry results from a delicate balance between conjugative interactions that favor planarity and steric repulsion between ortho-hydrogen atoms that promotes perpendicular arrangements [7] [8] [9]. Torsional potential energy calculations reveal two distinct energy barriers: a planar barrier of 457 cm⁻¹ (5.47 kJ/mol experimentally, 7.74 kJ/mol calculated) at 0° and a perpendicular barrier of 748 cm⁻¹ (8.96 kJ/mol experimentally, 8.58 kJ/mol calculated) at 90° [7] [8] [9]. The relatively low energy barriers indicate significant conformational flexibility, allowing for large-amplitude torsional motion even at low temperatures.
1-Phenylpyrrole exhibits the phenomenon known as twisted intramolecular charge transfer, particularly evident in polar solvents where dual fluorescence behavior is observed [10] [11] [12]. Upon electronic excitation, the molecule undergoes geometric relaxation to a more planar configuration with a reduced dihedral angle of 19.8° in the first excited singlet state [8] [9]. This structural change facilitates enhanced orbital overlap between the electron-donating pyrrole ring and the electron-accepting phenyl ring, leading to charge redistribution within the molecule.
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyrrole ring, while the lowest unoccupied molecular orbital is predominantly centered on the phenyl ring [7] [13]. This spatial separation of frontier orbitals creates the conditions necessary for intramolecular charge transfer upon electronic excitation. The charge transfer character is further evidenced by the reversal of the permanent electric dipole moment upon excitation, as demonstrated through Stark effect studies in the gas phase [14]. Time-resolved fluorescence measurements in acetonitrile have confirmed that the intramolecular torsional motion following excitation is strongly damped by solvent interactions, supporting the twisted intramolecular charge transfer mechanism [10] [12].
The boiling point of 234°C at atmospheric pressure demonstrates the compound's thermal stability and moderate volatility [1] [2] [3]. This relatively high boiling point compared to simple aromatic compounds of similar molecular weight can be attributed to the presence of the nitrogen heteroatom, which introduces additional intermolecular interactions through weak hydrogen bonding and dipole-dipole interactions. The thermal properties are consistent with the compound's crystalline form, which appears as white to pale yellow crystals or crystalline powder [1] [3].
The solubility characteristics of 1-phenylpyrrole are governed by its aromatic nature and moderate polarity arising from the nitrogen heteroatom [15] [16]. The compound demonstrates good solubility in most organic solvents, particularly those of intermediate to high polarity. Spectroscopic studies have been conducted in various solvents including acetonitrile, benzene, and dichloroethane, indicating favorable solubility in both polar and nonpolar organic media [10] [11] [12].
The solvent-dependent photophysical behavior of 1-phenylpyrrole provides indirect evidence of its solubility characteristics. In polar solvents such as acetonitrile, the compound exhibits dual fluorescence arising from locally excited and charge transfer states, while in nonpolar solvents, only single emission is typically observed [10] [11] [12]. This solvatochromic behavior indicates that the molecule readily dissolves in polar environments and experiences significant solvation effects that stabilize charge-separated configurations.
The physical properties of 1-phenylpyrrole reflect its aromatic character and molecular packing in the condensed phase [1] [2]. The density of 0.97 g/cm³ indicates efficient molecular packing despite the nonplanar geometry of individual molecules [1] [2]. This density value is typical for aromatic heterocycles and suggests that intermolecular π-π interactions contribute to the overall cohesive energy of the solid state.
Irritant